4-(3-Hydroxyphenoxy)benzonitrile
Overview
Description
4-(3-Hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H9NO2 It is a derivative of benzonitrile, where a hydroxyphenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxyphenol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the dehydration of corresponding amides or the reaction of benzoyl chlorides with cyanide sources. For example, the dehydration of 4-(3-hydroxyphenoxy)benzamide using thionyl chloride can yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Hydroxyphenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenoxy)benzonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)benzonitrile
- 4-(4-Chloro-3-methylphenoxy)benzonitrile
- 4-(3-Thienyl)benzonitrile
Uniqueness
4-(3-Hydroxyphenoxy)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the aromatic ring. This combination imparts specific chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and potential biological activities .
Properties
IUPAC Name |
4-(3-hydroxyphenoxy)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVHDCJXJZBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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